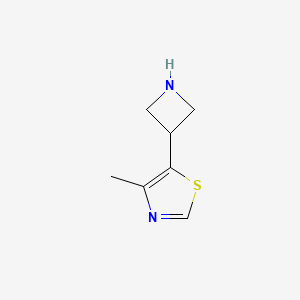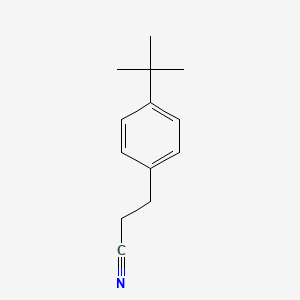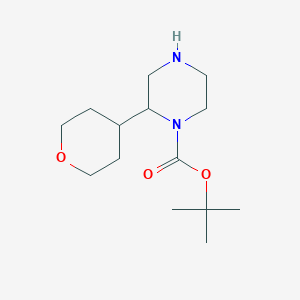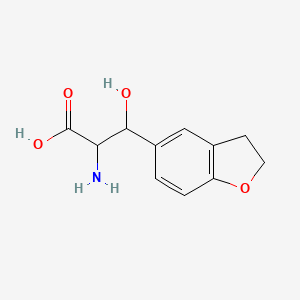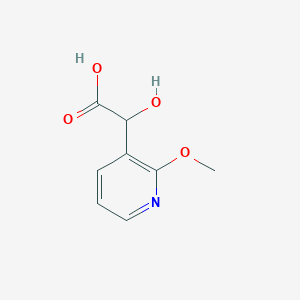
2-Hydroxy-2-(2-methoxy-3-pyridyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxypyridine and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The mixture is heated to reflux, allowing the reaction to proceed to completion. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
相似化合物的比较
2-Hydroxy-2-(2-methoxypyridin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-(2-pyridinyl)acetic acid: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
2-Hydroxy-2-(3-methoxypyridin-4-yl)acetic acid: The position of the methoxy group is different, which can influence the compound’s chemical properties and interactions.
2-Hydroxy-2-(2-methoxypyridin-5-yl)acetic acid: Another positional isomer with potentially different reactivity and biological effects.
The uniqueness of 2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(3-2-4-9-7)6(10)8(11)12/h2-4,6,10H,1H3,(H,11,12) |
InChI 键 |
LYLPWRJNSVCNKJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


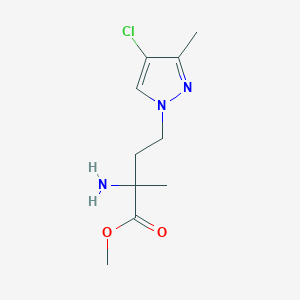
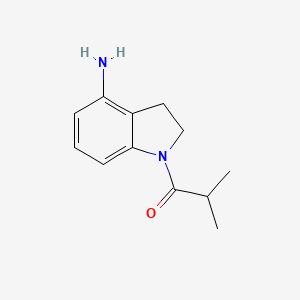
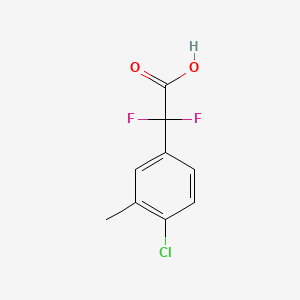
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
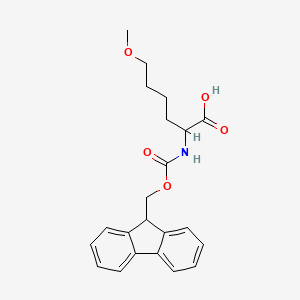
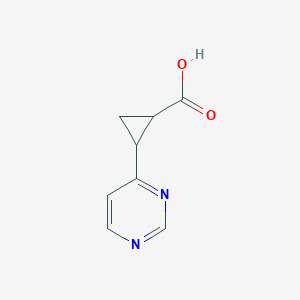
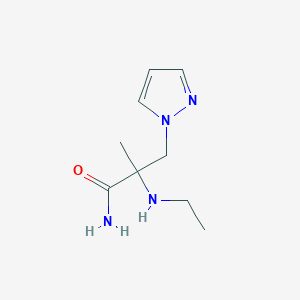
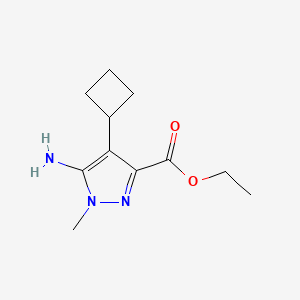
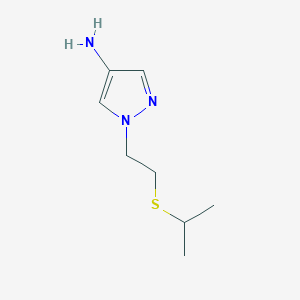
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
